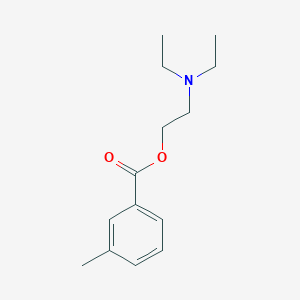

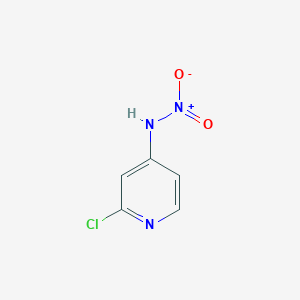

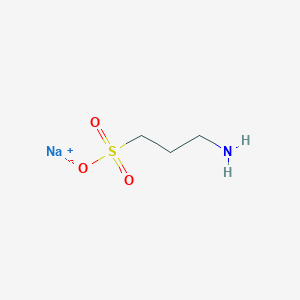

![molecular formula C6H6N4S B080078 4-Hidrazinotieno[2,3-d]pirimidina CAS No. 14080-58-1](/img/structure/B80078.png)

4-Hidrazinotieno[2,3-d]pirimidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines involves reacting 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with heterocyclic secondary amines, ethanolamine, and hydrazine to give derivatives with a basic substituent in position 2. These reactions can lead to the formation of various substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives through reactivity towards a variety of carbon electrophiles and active methylene reagents (Gaber et al., 2005).

Molecular Structure Analysis

Molecular structure analysis and characterization techniques, including IR, NMR, 2D NMR, and mass spectral data, play a crucial role in elucidating the structures of synthesized 4-hydrazinothieno[2,3-d]pyrimidine derivatives. These analyses confirm the molecular structures and the presence of the hydrazino group attached to the thienopyrimidine core (Al-Taisan et al., 2010).

Chemical Reactions and Properties

4-Hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions include cyclization with formic acid to yield thieno[2.3-d]-1,2,4-triazolo[4.3-a]pyrimidine derivatives and reactions with hydrazonoyl halides to synthesize triazolino[4,3-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and isoxazolo[3,4-d]pyridazines (Sauter & Deinhammer, 1974); (Abdelhamid & Al-Atoom, 2006).

Physical Properties Analysis

Physical properties such as crystal structure and molecular packing of 4-hydrazinothieno[2,3-d]pyrimidine derivatives can be determined through X-ray crystallography. These studies reveal the intermolecular interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Altowyan et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-hydrazinothieno[2,3-d]pyrimidine and its derivatives include reactivity towards electrophilic and nucleophilic agents, which is critical for the synthesis of various biologically active compounds. Electrophilic substitution reactions at the lactam nitrogen and cyclization reactions are among the key transformations utilized in the synthesis of novel derivatives with potential biological activities (Robba, Touzot, & El-Kashef, 1980).

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

Las pirimidinas, incluyendo la 4-Hidrazinotieno[2,3-d]pirimidina, se ha encontrado que exhiben una gama de efectos farmacológicos que incluyen antiinflamatorios . Los efectos antiinflamatorios de las pirimidinas se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales .

Aplicaciones Antioxidantes

Las pirimidinas son conocidas por exhibir propiedades antioxidantes . Esto significa que pueden neutralizar los radicales libres dañinos en el cuerpo, reduciendo potencialmente el estrés oxidativo y previniendo diversas condiciones de salud.

Aplicaciones Antibacterianas

Se ha encontrado que las pirimidinas tienen efectos antibacterianos . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos antibacterianos.

Aplicaciones Antivirales

Las investigaciones han demostrado que las pirimidinas pueden tener efectos antivirales . Esto indica que la this compound podría utilizarse potencialmente en el desarrollo de fármacos antivirales.

Aplicaciones Antifúngicas

Se ha encontrado que las pirimidinas, incluida la this compound, tienen propiedades antifúngicas . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas.

Aplicaciones Antituberculosas

Se ha encontrado que las pirimidinas tienen efectos antituberculosos . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos antituberculosos.

Síntesis Fotoquímica

La this compound podría utilizarse potencialmente en la síntesis fotoquímica de andamios de pirano[2,3-d]pirimidina . Esta investigación busca expandir el uso de un tinte orgánico no metálico que es asequible y está fácilmente disponible .

Aplicaciones Anticancerígenas

Se ha encontrado que las pirimidinas tienen efectos anticancerígenos

Safety and Hazards

Propiedades

IUPAC Name |

thieno[2,3-d]pyrimidin-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-10-5-4-1-2-11-6(4)9-3-8-5/h1-3H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZQIIZQFUXJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=NC(=C21)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353074 | |

| Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14080-58-1 | |

| Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Hydrazinothieno[2,3-d]pyrimidine interesting for medicinal chemistry?

A1: 4-Hydrazinothieno[2,3-d]pyrimidine is a versatile building block in organic synthesis, particularly in medicinal chemistry. Its value lies in its ability to undergo various cyclization reactions, leading to the formation of diverse heterocyclic systems like triazolothienopyrimidines and tetrazolothienopyrimidines [, ]. These resulting compounds often exhibit a wide range of biological activities, making them attractive targets for drug discovery.

Q2: What are the possible cyclized products that can be obtained from 4-Hydrazinothieno[2,3-d]pyrimidine?

A2: Depending on the reaction conditions and reagents used, 4-Hydrazinothieno[2,3-d]pyrimidine can yield different cyclized products:

- 1,2,4-Triazolo[4,3-c]thieno[3,2-e]pyrimidines and 1,2,4-triazolo[2,3-c]thieno[3,2-e]pyrimidines: These isomers are formed by reacting 4-Hydrazinothieno[2,3-d]pyrimidines with triethyl orthoformate and formic acid under specific conditions [].

- s-Triazolo[1,2-c]-thieno[3,2-e]pyrimidines and tetrazolo[1,5-c]thieno[3,2-e]pyrimidines: These compounds are generated through different cyclization pathways involving 4-Hydrazinothieno[2,3-d]pyrimidines [].

Q3: Can you provide an example of a biologically relevant target that 4-Hydrazinothieno[2,3-d]pyrimidine derivatives have shown activity against?

A3: Research indicates that novel pyrazolylthienopyrimidine derivatives, synthesized using 4-hydrazinothieno[2,3-d]pyrimidine as a starting material, have shown potential as IL-6/STAT3 inhibitors []. IL-6, a pro-inflammatory cytokine, and STAT3, a transcription factor, are involved in various inflammatory diseases and cancers. This suggests that manipulating the structure of 4-Hydrazinothieno[2,3-d]pyrimidine derivatives could lead to the development of novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

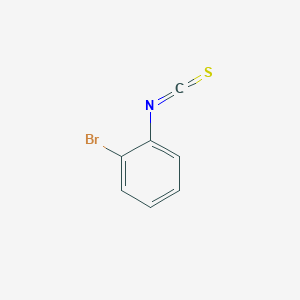

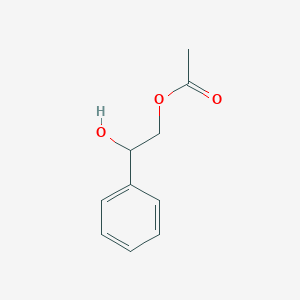

![Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-](/img/structure/B80001.png)

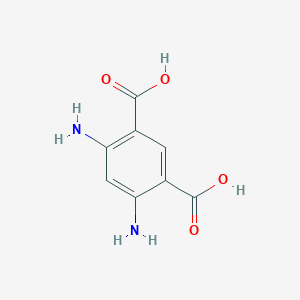

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)

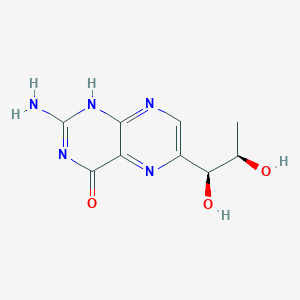

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)